![molecular formula C9H10BrNS B1223321 2-(4-Bromophenyl)thiazolidine CAS No. 67086-81-1](/img/structure/B1223321.png)
2-(4-Bromophenyl)thiazolidine
Overview
Description
2-(4-Bromophenyl)thiazolidine is a heterocyclic organic compound featuring a thiazolidine ring substituted with a 4-bromophenyl group. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include 2-(4-bromophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazolidine derivatives are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities . The thiazole ring, a component of thiazolidine, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on thiazolidine-2,4-dione derivatives showed that all the compounds were found to be drug-like, indicating favorable adme properties .
Result of Action
Thiazolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole, a component of thiazolidine, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes , may suggest that its action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in inflammatory responses, demonstrating anti-inflammatory effects . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects . It also affects the expression of genes related to oxidative stress and inflammation, thereby altering cellular responses to these conditions . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, it can activate antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions often result in changes in gene expression, further influencing cellular function and response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under specific conditions, it may undergo degradation, leading to a reduction in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained modulation of cellular processes, including antioxidant and anti-inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)thiazolidine typically involves the reaction of 4-bromobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound features a thiazolidine ring with a 4-bromophenyl substituent, which significantly influences its reactivity and biological activity. The presence of bromine enhances the compound's ability to participate in halogen bonding, potentially increasing its efficacy in various applications.
Biochemical Interactions : 2-(4-Bromophenyl)thiazolidine interacts with several biomolecules, influencing their activity. It has been shown to inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can modulate cellular processes such as signaling pathways, gene expression, and cellular metabolism, which may lead to anticancer effects .
Medicinal Chemistry
This compound is being explored for its potential in drug development:
- Anticancer Activity : Studies have indicated that thiazolidine derivatives can inhibit specific kinases involved in cell signaling pathways related to cancer proliferation. This suggests potential applications in cancer therapy.
- Anti-inflammatory Properties : Research has demonstrated the compound's ability to stabilize human red blood cell membranes and inhibit protein denaturation, indicating anti-inflammatory effects .
Biological Applications
The compound exhibits a range of biological activities:
- Antimicrobial and Antifungal Properties : Investigations into the antimicrobial efficacy of thiazolidine derivatives have shown promising results against various pathogens.
- Gastroprotective Effects : In experimental models, compounds similar to this compound have demonstrated protective effects against ethanol-induced gastric ulcers, comparable to established medications like esomeprazole .
Industrial Applications
In addition to its biological applications, this compound is utilized in various industrial processes:
- Synthesis of Complex Molecules : The compound serves as a building block in synthesizing more complex heterocyclic compounds, aiding in the development of new materials and chemical processes.
- Cosmetic Formulations : Its properties are being investigated for use in cosmetic products due to its potential as an antimicrobial agent and skin-conditioning ingredient .
Case Study 1: Anticancer Activity
A study examining the effects of various thiazolidine derivatives on cancer cell lines found that this compound exhibited significant inhibition of cell proliferation through specific kinase inhibition mechanisms. The results suggested that further exploration could lead to the development of novel anticancer agents .
Case Study 2: Gastroprotective Effects
Research comparing the gastroprotective effects of thiazolidine derivatives against ethanol-induced gastric ulcers revealed that compounds similar to this compound showed remarkable efficacy. The study highlighted the potential for these compounds as therapeutic agents for gastrointestinal disorders .
Comparison with Similar Compounds
2-Phenylthiazolidine: Lacks the bromine substituent, leading to different biological activity.
2-(4-Chlorophenyl)thiazolidine: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.
2-(4-Methylphenyl)thiazolidine: Contains a methyl group instead of bromine, affecting its chemical and biological behavior.
Uniqueness: 2-(4-Bromophenyl)thiazolidine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in certain applications.
Biological Activity
2-(4-Bromophenyl)thiazolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of this compound
This compound is a thiazolidine derivative characterized by a thiazole ring and a bromophenyl substituent. Its molecular formula is C10H10BrN2S, with a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties, making it a subject of interest in various pharmacological studies.
The biological activity of this compound can be attributed to its interactions with specific biomolecules, leading to alterations in cellular processes. Key mechanisms include:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes associated with oxidative stress pathways, demonstrating antioxidant properties.
- Cell Signaling Modulation : It affects signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer effects.
- Binding Affinity : Molecular docking studies suggest that it interacts with various receptors, including PPARγ and COX-1/COX-2, which are crucial in metabolic and inflammatory responses .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress-related enzymes. This action contributes to its potential protective effects against cellular damage.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of topoisomerases, which are essential for DNA replication and repair .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it stabilizes human red blood cell membranes and inhibits protein denaturation, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
2-Phenylthiazolidine | Lacks bromine substituent | Different biological activity |
2-(4-Chlorophenyl)thiazolidine | Contains chlorine instead of bromine | Altered reactivity and biological properties |
2-(4-Methylphenyl)thiazolidine | Methyl group affects chemical behavior | Varies from brominated compound |
Uniqueness | Bromine enhances halogen bonding | Increased efficacy in certain applications |
Case Studies
- Hypoglycemic Activity : A study involving thiazolidine derivatives demonstrated that certain analogs exhibited hypoglycemic effects in alloxan-induced diabetic rats. The results indicated that compounds with electron-releasing groups at the para position of the phenyl ring showed enhanced activity .
- Antimycobacterial Activity : Recent research on thiazolidine derivatives highlighted their potential against Mycobacterium tuberculosis. Compounds derived from thiazolidines showed MIC values ranging from 0.078 to 0.283 µM, indicating strong antimicrobial properties .
- Cytotoxicity Studies : A series of synthesized thiazolidines were evaluated for cytotoxicity against various cancer cell lines using MTT assays. Results indicated significant dose-dependent inhibition of cell proliferation, particularly in HepG2 and HT-29 cells .
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUSIBVYIZADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902630 | |
Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815740 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67086-81-1 | |
Record name | Thiazolidine, 2-(p-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.